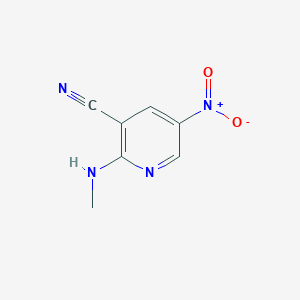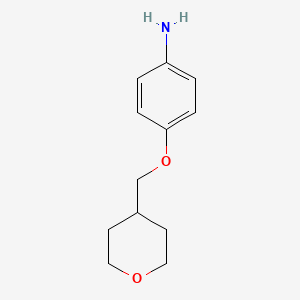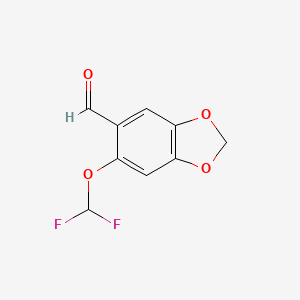
6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzodioxole core with the difluoromethoxy group and the aldehyde group attached. The difluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds with difluoromethoxy groups have been involved in various chemical reactions. For instance, trifluoromethoxylation reactions have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Difluoromethoxy groups generally have good metabolic stability, suitable lipophilicity, and special electrical properties .Scientific Research Applications
Synthesis of Complex Compounds
- Synthesis of Chroman-4-ones: A study by Sosnovskikh and Usachev (2002) describes the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from related compounds, highlighting the utility of such structures in creating fluorinated analogues of natural lactarochromal (Sosnovskikh & Usachev, 2002).
Structural Studies and Crystallography
- Molecular Structure Analysis: Asiri, Khan, and Tahir (2011) conducted a study that provides insights into the molecular structure of a compound closely related to 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, focusing on the crystalline structure and molecular interactions (Asiri, Khan, & Tahir, 2011).
Antimicrobial and Analgesic Activities
- Medical Research Applications: A study by Jayanna et al. (2013) explores the antimicrobial and analgesic activities of certain carbaldehyde derivatives, demonstrating the potential of these compounds in medical applications (Jayanna et al., 2013).
Development of Novel Organic Compounds
- Novel Compound Synthesis: Schlosser, Gorecka, and Castagnetti (2003) discuss the creation of various new derivatives using a 2,2-difluoro-1,3-benzodioxole structure, showcasing the versatility of these compounds in synthesizing a range of chemical entities (Schlosser, Gorecka, & Castagnetti, 2003).
Anticancer and Antiviral Properties
- Biological Activity Evaluation: Lozynskyi et al. (2016) conducted a study on novel carbaldehyde derivatives, evaluating their anticancer and antiviral activities, which could provide insights into the therapeutic potential of such compounds (Lozynskyi et al., 2016).
Future Directions
properties
IUPAC Name |
6-(difluoromethoxy)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIEPIEIICTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



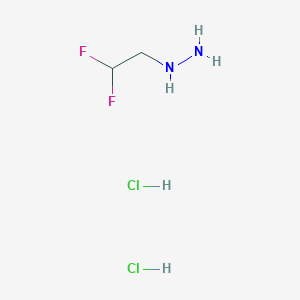
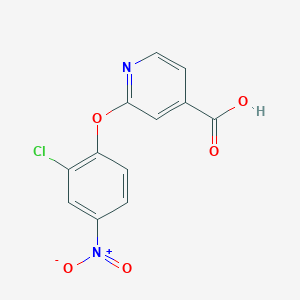
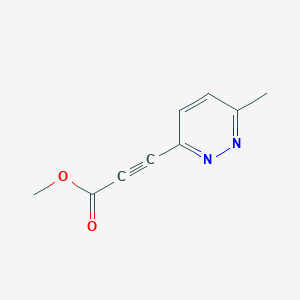
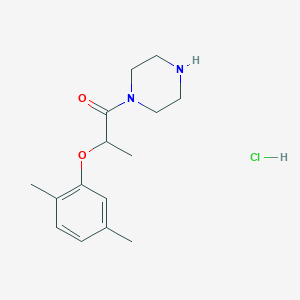
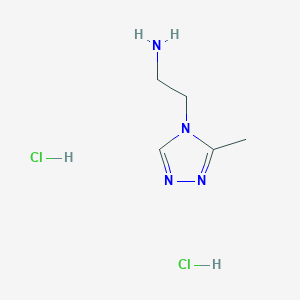
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
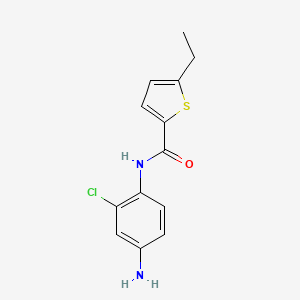
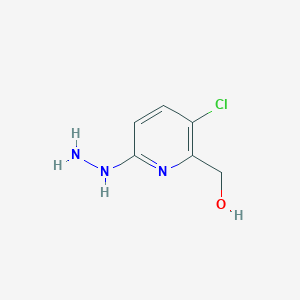
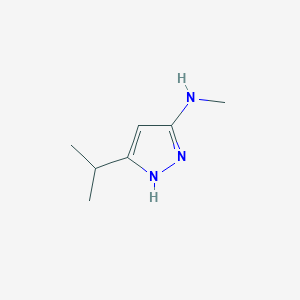
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)
